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Compound of Interest

Compound Name: 3-(Oxolan-2-yl)propanoic acid

Cat. No.: B1331362

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of 3-(Oxolan-2-yl)propanoic acid, also known as 3-(tetrahydrofuran-2-yl)propanoic
acid. This document collates available data on its physicochemical characteristics, spectral
properties, and potential biological relevance, offering a valuable resource for its application in

research and development.

Chemical Identity and Physical Properties

3-(Oxolan-2-yl)propanoic acid is a carboxylic acid derivative featuring a saturated five-
membered oxolane (tetrahydrofuran) ring. Its fundamental properties are summarized below.
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Property Value Source

CAS Number 935-12-6 [1]

Molecular Formula C7H1203 [1]

Molecular Weight 144.17 g/mol [1]

Physical Form Liquid Vendor Information
Predicted Boiling Point 263 °C at 760 mmHg [2]

Predicted XlogP 0.5 [3]

Predicted Vapor Pressure 0.0031 mmHg at 25°C [2]

Spectroscopic Data

While specific experimental spectra for 3-(Oxolan-2-yl)propanoic acid are not widely available
in public databases, the expected spectral characteristics can be inferred from the known
properties of its functional groups: a carboxylic acid and a tetrahydrofuran ring.

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by two prominent absorption bands:

e Avery broad O-H stretching band, typically appearing in the region of 3300-2500 cm1,
which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids.

e Astrong and sharp C=0 (carbonyl) stretching band, expected to appear around 1700-1725
cm~L,

Additionally, the C-O stretching of the carboxylic acid and the ether linkage in the
tetrahydrofuran ring would contribute to the fingerprint region of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the
protons of the propanoic acid chain and the tetrahydrofuran ring. The acidic proton of the
carboxyl group would appear as a broad singlet at a downfield chemical shift, typically above
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10 ppm. The protons on the carbon adjacent to the carbonyl group and the protons on the
tetrahydrofuran ring will exhibit characteristic splitting patterns based on their coupling with
neighboring protons.

13C NMR: The carbon NMR spectrum would display seven distinct signals, one for each carbon
atom in the molecule. The carbonyl carbon of the carboxylic acid is expected to have the most
downfield chemical shift, typically in the range of 170-180 ppm. The chemical shifts of the
carbons in the tetrahydrofuran ring and the propanoic acid chain will provide further structural
confirmation.

Mass Spectrometry (MS)

The mass spectrum of 3-(Oxolan-2-yl)propanoic acid would show a molecular ion peak
corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of
the carboxyl group, cleavage of the propanoic acid side chain, and fragmentation of the
tetrahydrofuran ring. Predicted collision cross-section data for various adducts are available,
which can aid in identification in mass spectrometry-based analyses.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of 3-(Oxolan-2-
yl)propanoic acid are not extensively documented in publicly available literature. However,
general methods for the synthesis of similar compounds can be adapted.

Synthesis

A potential synthetic route could involve the alkylation of a malonic ester with a 2-
halomethyltetrahydrofuran, followed by hydrolysis and decarboxylation. Another approach
could be the reaction of a Grignard reagent derived from a 2-halotetrahydrofuran with a
suitable three-carbon synthon.

The synthesis of related 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been reported via
hydroarylation of 3-(furan-2-yl)propenoic acids in the presence of a Brgnsted superacid.[4] A
similar strategy, starting from a suitable precursor, could potentially be adapted for the
synthesis of 3-(Oxolan-2-yl)propanoic acid.

Below is a generalized workflow for a potential synthetic approach.
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Caption: A potential synthetic workflow for 3-(Oxolan-2-yl)propanoic acid.

Purification

Purification of the final product would likely involve standard techniques such as vacuum
distillation, given its predicted high boiling point, or column chromatography on silica gel. The
choice of purification method would depend on the scale of the reaction and the nature of any
impurities.

Analysis

The identity and purity of 3-(Oxolan-2-yl)propanoic acid can be confirmed using a
combination of the spectroscopic methods described in Section 2 (IR, NMR, and MS). Purity
can be further assessed by techniques such as High-Performance Liquid Chromatography
(HPLC) or Gas Chromatography (GC), likely after derivatization to a more volatile ester for GC
analysis.

Biological Activity and Potential Applications

While there is limited direct research on the biological activity of 3-(Oxolan-2-yl)propanoic
acid, the structural motifs present in the molecule—the tetrahydrofuran ring and the propanoic
acid moiety—are found in various biologically active compounds.

Derivatives of furan and tetrahydrofuran are known to exhibit a wide range of biological
activities, including antimicrobial and anti-inflammatory properties.[4] Propanoic acid and its
derivatives are also known for their antimicrobial and metabolic effects. The metabolism of
propionate in mammals involves its conversion to propionyl-CoA, which can then enter the citric
acid cycle as succinyl-CoA.

The combination of the tetrahydrofuran ring and the propanoic acid side chain in 3-(Oxolan-2-
yl)propanoic acid makes it an interesting candidate for screening in various biological assays,
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particularly for antimicrobial or metabolic-related activities.

The general metabolic pathway of propionate is illustrated below.
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Caption: General metabolic pathway of propionate in mammals.

Safety and Handling
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A specific Safety Data Sheet (SDS) for 3-(Oxolan-2-yl)propanoic acid should be consulted
before handling. Based on the properties of similar carboxylic acids, it is expected to be an
irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment
(PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this
compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

3-(Oxolan-2-yl)propanoic acid is a simple heterocyclic carboxylic acid with potential for
further investigation in various scientific fields. While detailed experimental data is somewhat
limited in the public domain, this guide provides a solid foundation of its known and predicted
chemical properties. Further research is warranted to fully elucidate its physical characteristics,
develop optimized synthetic and analytical protocols, and explore its potential biological
activities. This information will be crucial for its successful application in drug discovery and
other areas of chemical research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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